molecular formula C15H16N4O B10955600 N-[2-(1H-indol-3-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide

N-[2-(1H-indol-3-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B10955600
M. Wt: 268.31 g/mol
InChI Key: GEPNTDNGFBECCL-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide is a synthetic organic compound that features both an indole and a pyrazole moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide typically involves the coupling of tryptamine with a pyrazole derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide as a dehydrating agent to facilitate the formation of the amide bond between the carboxylic acid group of the pyrazole and the amine group of tryptamine .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions to form oxindole derivatives.

    Reduction: The compound can be reduced to modify the pyrazole ring or the indole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like halogens or sulfonyl chlorides under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a modulator of biological pathways involving indole and pyrazole derivatives.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with serotonin receptors, while the pyrazole ring may modulate enzyme activity. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide is unique due to the combination of the indole and pyrazole moieties, which confer specific biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets makes it a versatile compound for research and development.

Properties

Molecular Formula

C15H16N4O

Molecular Weight

268.31 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C15H16N4O/c1-19-14(7-9-18-19)15(20)16-8-6-11-10-17-13-5-3-2-4-12(11)13/h2-5,7,9-10,17H,6,8H2,1H3,(H,16,20)

InChI Key

GEPNTDNGFBECCL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C(=O)NCCC2=CNC3=CC=CC=C32

Origin of Product

United States

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